Conformational Analysis: 1,2-Diarylcyclohexene vs. 1,2-Diarylcyclopentene Rotational Mechanism
In a structural correlation study, 1,2-diarylcyclohexenes, such as Cyclohexene, 1,2-bis(p-methoxyphenyl)-, were shown to adopt a distinct propeller conformation and undergo a two-ring flip rotational mechanism [1]. This contrasts with the behavior of smaller ring analogs like 1,2-diarylcyclopentenes, which also adopt a propeller conformation but may exhibit different rotational dynamics due to ring size constraints [1].
| Evidence Dimension | Rotational Mechanism of Aryl Rings |
|---|---|
| Target Compound Data | Two-ring flip mechanism |
| Comparator Or Baseline | 1,2-Diarylcyclopentene: Two-ring flip mechanism; 1,2-Diphenylcyclobutene: One-ring flip mechanism; 1,2-Diarylcyclopropene: Aryl rings nearly coplanar with the double bond. |
| Quantified Difference | Qualitative difference in conformational behavior based on ring size. |
| Conditions | Cambridge Structural Database analysis and molecular mechanics calculations [1]. |
Why This Matters
The distinct conformational behavior of the cyclohexene ring influences its interactions with biological targets and its packing in solid-state materials, affecting properties like solubility and bioavailability.
- [1] Gur, E.; et al. Conformations and Threshold Rotational Mechanisms of the (Z)-1,2-Diarylethene Moiety: A Structural Correlation Study. J. Org. Chem. 1999, 64(22), 8144-8148. DOI: 10.1021/jo9907540 View Source
